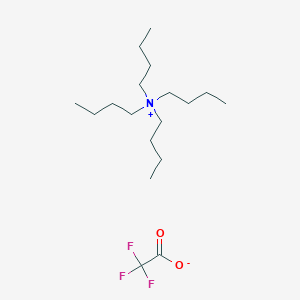

Tetrabutyl-ammonium trifluoroacetate

Description

Tetrabutylammonium trifluoroacetate (TBATFA) is a quaternary ammonium salt with the molecular formula C₁₈H₃₆F₃NO₂ and a molecular weight of 355.48 g/mol (CAS: 39481-22-6) . It is synthesized via anion exchange from tetrabutylammonium hydroxide (TBA·OH) . TBATFA is widely utilized in organic synthesis as a catalyst, particularly in decarboxylative halogenation reactions . Its trifluoroacetate anion (CF₃COO⁻) and tetrabutylammonium cation ([N(C₄H₉)₄]⁺) facilitate ion-pairing interactions critical for stabilizing intermediates and enhancing reaction efficiency .

Properties

Molecular Formula |

C18H36F3NO2 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

tetrabutylazanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C16H36N.C2HF3O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-2(4,5)1(6)7/h5-16H2,1-4H3;(H,6,7)/q+1;/p-1 |

InChI Key |

WTEXQPWIUJQYJQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutyl-ammonium trifluoroacetate can be synthesized through the reaction of tetrabutylammonium hydroxide with trifluoroacetic acid. The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolution of tetrabutylammonium hydroxide in water.

- Addition of trifluoroacetic acid to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Evaporation of water to obtain the solid product.

Industrial Production Methods: Industrial production of tetrabutylammonium trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tetrabutyl-ammonium trifluoroacetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.

Condensation Reactions: It is used as a catalyst in the condensation of alcohols and carboxylic acids.

Friedel-Crafts Reactions: It facilitates the alkylation and acylation of aromatic compounds.

Common Reagents and Conditions:

Reagents: Common reagents used with tetrabutylammonium trifluoroacetate include trifluoroacetic acid, alcohols, carboxylic acids, and aromatic compounds.

Conditions: Reactions typically occur at room temperature or slightly elevated temperatures, often in the presence of a solvent such as methanol or dichloromethane.

Major Products: The major products formed from reactions involving tetrabutylammonium trifluoroacetate depend on the specific reaction type. For example, in substitution reactions, the product is typically a substituted organic molecule, while in condensation reactions, the product is an ester or amide.

Scientific Research Applications

Chemistry: Tetrabutyl-ammonium trifluoroacetate is widely used in organic synthesis as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.

Biology: In biological research, tetrabutylammonium trifluoroacetate is used to study enzyme kinetics and protein interactions. It can also be used in the preparation of buffers and other biochemical reagents.

Medicine: While not directly used as a drug, tetrabutylammonium trifluoroacetate is employed in medicinal chemistry for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In industrial applications, tetrabutylammonium trifluoroacetate is used in the production of polymers, resins, and other materials. It also finds use in the purification of chemicals and the synthesis of specialty compounds.

Mechanism of Action

The mechanism by which tetrabutylammonium trifluoroacetate exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases (e.g., aqueous and organic phases), thereby enhancing the rate of chemical reactions. The compound interacts with molecular targets such as nucleophiles and electrophiles, promoting their reactivity and enabling various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Tetrabutylammonium Fluoride (TBAF)

- Formula : [N(C₄H₉)₄]⁺F⁻

- Applications : Deprotection of silyl ethers (e.g., TBS, TBDPS groups) ; dissolution of cellulose in DMSO .

- Key Differences: Fluoride anion (F⁻) is highly nucleophilic, enabling cleavage of Si–O bonds, unlike the non-nucleophilic trifluoroacetate in TBATFA .

Tetrabutylammonium Trifluoromethanesulfonate (TBATf)

- Formula : [N(C₄H₉)₄]⁺CF₃SO₃⁻

- Applications : Stabilization of carbocations in Friedel-Crafts alkylation; electrolyte in electrochemical studies .

- Key Differences : The triflate anion (CF₃SO₃⁻) is a stronger electron-withdrawing group than trifluoroacetate, making TBATf more effective in stabilizing cationic intermediates .

Tetraethylammonium Trifluoroacetate (TETFA)

Catalytic Performance in Decarboxylative Halogenation

TBATFA is a key catalyst in halodecarboxylation of α,β-unsaturated carboxylic acids with N-halosuccinimides (NXS), yielding (E)-halides in high yields (60–98%) . Comparatively:

- Lithium Acetate (LiOAc) : Superior efficiency in acetonitrile-water due to stronger cation-carboxylate interactions .

- Triethylamine (TEA) : Efficiency varies with solvent (acetonitrile-water > dichloromethane) but outperforms TBATFA in certain conditions .

- Mechanistic Insight : TBATFA forms a tight ion pair with carboxylates, enhancing reactivity with NXS (Scheme 110) .

Table 1: Catalytic Efficiency in Bromodecarboxylation of 4-Methoxycinnamic Acid

| Catalyst | Solvent System | Yield (%) | Reference |

|---|---|---|---|

| Lithium Acetate | Acetonitrile-Water | 95 | |

| Triethylamine | Acetonitrile-Water | 85 | |

| TBATFA | Acetonitrile-Water | 70 |

Physical and Chemical Properties

Table 2: Molecular and Physical Properties

Reaction Pathway Modulation

TBATFA’s trifluoroacetate anion concentration can alter reaction pathways . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.